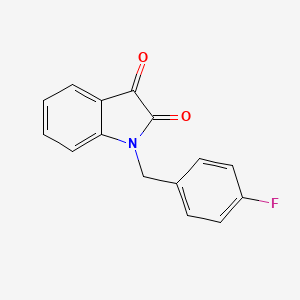

1-(4-fluorobenzyl)-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIMVFQGGOJPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364688 | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313245-18-0 | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione from Isatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a derivative of isatin with significant potential in medicinal chemistry. Isatin and its analogues are recognized for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a fluorobenzyl group at the N-1 position of the isatin core can significantly modulate its pharmacological profile, making this compound a subject of interest in drug discovery and development.[3][4]

Chemical Reaction and Properties

The synthesis of this compound from isatin is a nucleophilic substitution reaction, specifically an N-alkylation.[5][6] In this reaction, the acidic proton on the nitrogen atom of the isatin ring is removed by a base to form an isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 4-fluorobenzyl halide (typically bromide or chloride) to form the desired N-substituted product.

Table 1: Chemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isatin | 1H-indole-2,3-dione | 91-56-5 | C₈H₅NO₂ | 147.13 |

| 4-Fluorobenzyl bromide | 1-(bromomethyl)-4-fluorobenzene | 459-46-1 | C₇H₆BrF | 189.03 |

| This compound | This compound | 313245-18-0 | C₁₅H₁₀FNO₂ | 255.24[7][8] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[7]

Materials:

-

Isatin (1.0 eq)

-

4-Fluorobenzyl bromide (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or Potassium carbonate (K₂CO₃, 1.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a stirred solution of isatin (1.0 eq) in dry DMF in a round-bottom flask, add sodium hydride (1.3 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Anion Formation: Stir the resulting mixture at 0 °C for 1 hour to ensure the complete formation of the isatin anion.

-

N-Alkylation: Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with deionized water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a solid.[7]

Table 2: Summary of a Representative Synthesis

| Reactant | Molar Eq. | Moles | Mass (g) |

| Isatin | 1.0 | 67 mmol | 10.0 |

| 4-Fluorobenzyl bromide | 1.2 | 81.1 mmol | 15.3 |

| Sodium Hydride (60%) | 1.3 | 87.5 mmol | 3.5 |

| Product | Yield | ||

| This compound | 14.0 g (82%)[7] |

Visualizing the Process

To better understand the synthesis and its context, the following diagrams illustrate the reaction pathway and a typical experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A typical experimental workflow for the synthesis and purification.

Potential Biological Significance

Isatin derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The introduction of the 4-fluorobenzyl group can enhance binding affinity and selectivity for specific kinase targets.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. dovepress.com [dovepress.com]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | 303998-01-8 [smolecule.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 313245-18-0 [chemicalbook.com]

Physicochemical Properties of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a synthetic derivative of the versatile isatin scaffold. This document consolidates available data on its synthesis, spectral characteristics, and potential biological activities to support further research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Data

This compound, with the CAS Number 313245-18-0, possesses a molecular formula of C₁₅H₁₀FNO₂ and a molecular weight of 255.24 g/mol [1]. The existing data, primarily from synthetic procedures, characterizes it as an off-white solid[1]. While comprehensive experimental data on all its physicochemical parameters are not yet available in the public domain, the following tables summarize the known and predicted values.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 313245-18-0 | [1] |

| Molecular Formula | C₁₅H₁₀FNO₂ | [1] |

| Molecular Weight | 255.24 g/mol | [1] |

| Physical Description | Off-white solid | [1] |

| Property | Value | Notes |

| Melting Point | Data not available | Melting points of related N-benzyl isatin derivatives vary, often falling in the range of 120-250 °C. For example, 5-fluoro-1-(2-fluorobenzyl)indoline-2,3-dione has a melting point of 120–121 °C[2]. |

| Solubility | Data not available | The synthesis protocol suggests solubility in organic solvents like ethyl acetate and N,N-dimethylformamide (DMF)[1]. A related bromo-analog shows solubility in DMSO (50 mg/mL)[3]. |

| pKa | -2.61 ± 0.20 (Predicted) | This is a predicted value for the bromo-analog, 1-(4-bromobenzyl)indole-2,3-dione, and should be considered an estimation[3]. |

| LogP | 2.7 (Computed) | This is a computed XLogP3 value for the chloro-analog, 1-(4-chlorobenzyl)-1H-indole-2,3-dione, and serves as an estimate of lipophilicity[4]. |

Spectroscopic and Analytical Data

| Technique | Data | Source |

| Mass Spectrometry (MS) | (ES+) m/z: 256.1 (M+1) | [1] |

| ¹H NMR | Data not available | N/A |

| ¹³C NMR | Data not available | N/A |

| Infrared (IR) Spectroscopy | Data not available | N/A |

For comparative purposes, the IR spectrum of the parent compound, 1H-indole-2,3-dione (isatin), shows characteristic peaks at 3207 cm⁻¹ (-NH), 1743.4 cm⁻¹ and 1691.12 cm⁻¹ (C=O), and 1294.83 cm⁻¹ (C-N stretching)[5]. It is expected that this compound would exhibit similar carbonyl stretches, along with signals corresponding to the aromatic rings and the C-F bond.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of isatin with 4-fluorobenzyl bromide[1].

Materials:

-

Isatin (1H-indole-2,3-dione)

-

Sodium hydride (NaH)

-

Dry N,N-dimethylformamide (DMF)

-

4-Fluorobenzyl bromide

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Ice water

-

Brine

-

Anhydrous sodium sulphate

Procedure:

-

A solution of isatin (10 g, 67 mmol) in dry DMF (100 ml) is stirred and cooled to 0 °C.

-

Sodium hydride (2.1 g, 87.5 mmol) is added portion-wise to the solution, which is then stirred for 1 hour at 0 °C.

-

4-Fluorobenzyl bromide (11 mL, 81.1 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of ice water.

-

The aqueous and organic phases are separated, and the aqueous phase is extracted with ethyl acetate (2 x 250 ml).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulphate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography using an isocratic elution of 40% ethyl acetate in petroleum ether to yield the final product as an off-white solid (14 g, 82% yield)[1].

Caption: Synthetic route for this compound.

Potential Biological Activity and Signaling Pathways

The isatin scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties[2][6]. Derivatives of isatin have been shown to exert their cytotoxic effects against various cancer cell lines, often through the induction of apoptosis[2][7].

While specific studies on the biological activity and signaling pathways of this compound are limited, research on related fluorinated isatins suggests potential for anticancer activity. For instance, certain ortho-fluoro substituted 1-benzylisatins have demonstrated cytotoxicity against tumor cells, associated with the induction of apoptosis through mitochondrial membrane dissipation and the stimulation of reactive oxygen species (ROS) production[2].

The general mechanism of apoptosis induction by bioactive compounds often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, leading to programmed cell death.

Caption: Potential apoptotic pathways modulated by isatin derivatives.

Conclusion

This compound is a readily synthesizable isatin derivative. While a complete experimental physicochemical profile is yet to be established, the available data provides a solid foundation for its further investigation. The known biological activities of the isatin scaffold, particularly the anticancer effects of fluorinated analogs, highlight the potential of this compound as a subject for future drug discovery and development programs. Further research is warranted to fully characterize its physicochemical properties, elucidate its specific biological mechanisms of action, and explore its therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-BROMOBENZYL)INDOLE-2,3-DIONE CAS#: 79183-37-2 [amp.chemicalbook.com]

- 4. 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-fluorobenzyl)-1H-indole-2,3-dione (CAS: 313245-18-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and potential biological activities of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide extrapolates potential activities based on extensive research into the isatin class of molecules, which are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for the synthesis of the title compound and for the evaluation of key biological activities are provided to facilitate further research and development. Additionally, this guide illustrates the general signaling pathways implicated in the bioactivity of isatin derivatives and typical experimental workflows using Graphviz diagrams.

Chemical Information

Physicochemical Properties

| Property | Value |

| CAS Number | 313245-18-0 |

| Molecular Formula | C₁₅H₁₀FNO₂ |

| Molecular Weight | 255.24 g/mol |

| Appearance | Off-white solid |

| SMILES | O=C1C2=CC=CC=C2N(CC3=CC=C(F)C=C3)C1=O |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from isatin and 4-fluorobenzyl bromide.[1]

Materials:

-

Isatin

-

Sodium hydride (NaH)

-

Dry N,N-Dimethylformamide (DMF)

-

4-Fluorobenzyl bromide

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Anhydrous sodium sulphate

-

Water

-

Brine

Procedure:

-

To a stirred solution of isatin (10 g, 67 mmol) in dry DMF (100 ml) at 0°C, add NaH (2.1 g, 87.5 mmol) portion-wise.

-

Stir the resulting solution for 1 hour at 0°C.

-

Add 4-fluorobenzyl bromide (11 mL, 81.1 mmol) dropwise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by adding ice water.

-

Separate the aqueous and organic phases.

-

Extract the aqueous phase with EtOAc (2 x 250 ml).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using an isocratic elution of 40% ethyl acetate in petroleum ether to yield the title compound.

Expected Yield: Approximately 82% (14 g).

Characterization:

-

Mass Spectrometry (MS): (ES+) m/z: 256.1 (M+1).[1]

Caption: Synthetic workflow for this compound.

Biological Activities of Isatin Derivatives

Anticancer Activity

Isatin derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] Their anticancer mechanisms are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5]

General Signaling Pathways:

-

Induction of Apoptosis: Many isatin derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and subsequent activation of caspases (e.g., caspase-3 and caspase-9).[5]

-

Kinase Inhibition: Several isatin-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4][6] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients.

-

Cell Cycle Arrest: Isatin derivatives can also halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5]

Caption: General anticancer signaling pathways of isatin derivatives.

Antimicrobial Activity

Derivatives of isatin have also been reported to possess antibacterial and antifungal properties.[7][8] The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

In Vitro Anticancer Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[2]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria or fungi is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed.[7]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Pharmacokinetic Profile of Isatin Derivatives

While specific pharmacokinetic data for this compound is not available, studies on the parent compound, isatin, can provide some general insights. A study in beagles showed that isatin is rapidly absorbed and also rapidly eliminated from the plasma following both intravenous and oral administration.[9] The introduction of the 4-fluorobenzyl group is likely to alter the pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Further studies are required to determine the specific pharmacokinetic parameters of the title compound.

Conclusion

This compound is a readily synthesizable derivative of the biologically active isatin scaffold. Based on the extensive literature on isatin and its analogues, this compound holds potential for further investigation as an anticancer or antimicrobial agent. The experimental protocols and general mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on obtaining specific quantitative data on the biological activities of this compound to fully elucidate its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. A pharmacokinetic study of Isatin in Beagles' bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Substituted Isatin Derivatives: A Comprehensive Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. N-substitution of the isatin core has proven to be a highly effective strategy for modulating and enhancing its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of N-substituted isatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

General Structure of N-Substituted Isatin Derivatives

The core structure of isatin features an indole ring system with carbonyl groups at positions 2 and 3. The nitrogen atom at position 1 is a key site for chemical modification, allowing for the introduction of a wide variety of substituents (R), which significantly influences the biological profile of the resulting derivatives.

Spectroscopic Characterization of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for this specific molecule, this guide combines experimentally reported data with predicted spectroscopic values derived from the analysis of structurally related compounds. This approach offers a robust framework for the identification and characterization of this and similar N-substituted isatin derivatives.

Chemical Structure and Properties

This compound, also known as N-(4-fluorobenzyl)isatin, is a derivative of isatin, an endogenous indole derivative with a wide range of biological activities. The introduction of the 4-fluorobenzyl group at the N-1 position can significantly modulate its physicochemical and pharmacological properties.

Molecular Formula: C₁₅H₁₀FNO₂[1]

Molecular Weight: 255.24 g/mol [1]

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of isatin with 4-fluorobenzyl bromide.

Experimental Protocol: Synthesis

To a stirred solution of isatin (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) (1.3 eq) is added portion-wise at 0°C. The resulting mixture is stirred for approximately one hour at the same temperature to ensure complete deprotonation of the isatin nitrogen. Following this, 4-fluorobenzyl bromide (1.2 eq) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 3 hours), with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of ice-cold water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.[1]

Spectroscopic Data

The following sections detail the mass spectrometry, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

Table 1: Mass Spectrometry Data

| Ionization Mode | m/z | Interpretation |

| ESI+ | 256.1 | [M+H]⁺ |

Reported Data[1]

Under electron ionization (EI) conditions, N-benzyl isatin derivatives are expected to undergo characteristic fragmentation. The primary fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.

-

m/z 91: Formation of the tropylium ion ([C₇H₇]⁺) from the cleavage of the 4-fluorobenzyl group.

-

m/z 146: The isatin radical cation ([C₈H₄NO₂]•⁺) resulting from the loss of the 4-fluorobenzyl radical.

-

m/z 118: Subsequent loss of a carbonyl group (CO) from the isatin fragment.

-

m/z 109: Fluorotropylium ion ([C₇H₆F]⁺) is another possible major fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on established chemical shift theory and data from analogous structures. Actual experimental values may vary slightly.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.65 | d | 1H | H-4 |

| ~7.55 | t | 1H | H-6 |

| ~7.30 | dd | 2H | H-2', H-6' |

| ~7.10 | t | 1H | H-5 |

| ~7.00 | t | 2H | H-3', H-5' |

| ~6.85 | d | 1H | H-7 |

| ~4.95 | s | 2H | N-CH₂ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~183.0 | C-3 (C=O) |

| ~162.0 (d) | C-4' (C-F) |

| ~158.0 | C-2 (C=O) |

| ~150.0 | C-7a |

| ~138.0 | C-6 |

| ~132.0 (d) | C-1' |

| ~129.0 (d) | C-2', C-6' |

| ~125.0 | C-4 |

| ~124.0 | C-5 |

| ~118.0 | C-3a |

| ~116.0 (d) | C-3', C-5' |

| ~111.0 | C-7 |

| ~43.0 | N-CH₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups of the isatin core.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretching (C-2, lactam) |

| ~1720 | Strong | C=O stretching (C-3, ketone) |

| ~1610 | Medium | C=C aromatic stretching |

| ~1510 | Strong | C=C aromatic stretching (fluorine sub.) |

| ~1470 | Medium | CH₂ scissoring |

| ~1220 | Strong | C-F stretching |

| ~1160 | Strong | C-N stretching |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the spectroscopic characterization of the synthesized compound.

Detailed Methodologies for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra should be acquired on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Spectra should be acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1 s. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The spectrum should be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The analysis is typically performed in positive ion mode. The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu). For fragmentation studies, a tandem mass spectrometer (MS/MS) can be used, where the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).

This guide provides a foundational understanding of the spectroscopic properties of this compound. The combination of reported synthesis, mass spectrometry data, and well-reasoned predictions for NMR and IR spectra serves as a valuable resource for researchers in the field. Experimental verification of the predicted data is encouraged for definitive structural confirmation.

References

Isatin Analogs: A Comprehensive Technical Guide to Their Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin, an endogenous indole derivative, and its synthetic analogs have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of isatin analogs, focusing on their mechanisms of action in oncology, inflammation, virology, and neurodegenerative diseases. We present a comprehensive summary of quantitative inhibitory data, detailed experimental methodologies for target evaluation, and visual representations of the core signaling pathways modulated by these promising compounds. This document aims to serve as a critical resource for researchers and drug development professionals in the rational design and advancement of next-generation isatin-based therapeutics.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in drug discovery due to its remarkable chemical tractability and diverse biological profile.[1][2][3][4][5][6][7][8][9] The isatin core, with its reactive carbonyl groups at positions 2 and 3 and a modifiable NH group at position 1, provides a fertile ground for the synthesis of a vast library of derivatives with a wide range of therapeutic applications.[1][4][6] These synthetic analogs have demonstrated potent activities as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][4][5][7][10][11] This guide will systematically explore the primary molecular targets of isatin analogs, providing a technical foundation for their further development.

Key Therapeutic Targets and Quantitative Data

Isatin analogs exert their therapeutic effects by interacting with a variety of biological targets. The following sections summarize the most well-documented targets and the corresponding inhibitory activities of representative isatin derivatives.

Protein Kinases

Protein kinases are a major class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation. Isatin analogs have been extensively investigated as kinase inhibitors.[5][12][13][14]

Table 1: Inhibitory Activity of Isatin Analogs against Protein Kinases

| Isatin Analog | Target Kinase | IC50 / Ki | Cell Line / Assay Condition | Reference |

| Sunitinib | VEGFR-2, PDGFR, KIT | IC50: 80 nM (VEGFR-2) | Recombinant enzyme assay | [13] |

| Semaxanib | VEGFR-2 | IC50: 30-80 nM | HUVEC proliferation assay | [13] |

| Tricyclic Isatin Oxime (5d) | DYRK1A, PIM1 | Nanomolar/submicromolar binding affinity | Kinase binding assay | [12][14] |

| Isatin-triazole hydrazones | MARK4 | - | - | [15] |

| Brominated isatin derivatives | CDK2 | - | - | [3] |

| Imidazole–isatin hybrids | PI3K | - | - | [3] |

| Isatin-hydrazones | Multiple receptor tyrosine kinases | - | - | [13] |

Note: This table presents a selection of data. For a comprehensive list, please refer to the cited literature.

Caspases

Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of cancer. Isatin sulfonamides, in particular, have been identified as potent inhibitors of executioner caspases-3 and -7.[10][16][17]

Table 2: Inhibitory Activity of Isatin Analogs against Caspases

| Isatin Analog | Target Caspase | IC50 / Ki | Cell Line / Assay Condition | Reference |

| 5-Nitroisatin | Caspase-3 | Ki: 0.50 µM | Recombinant enzyme assay | [10] |

| 5-Nitroisatin | Caspase-7 | Ki: 0.29 µM | Recombinant enzyme assay | [10] |

| SB-281277 (Isatin sulfonamide) | Caspase-3 | Ki: 15 nM | Recombinant enzyme assay | [10] |

| SB-281277 (Isatin sulfonamide) | Caspase-7 | Ki: 47 nM | Recombinant enzyme assay | [10] |

| Isatin-sulphonamide (20d) | Caspase-3 | IC50: 2.33 µM | In vitro enzyme assay | [16][18] |

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Inhibition of tubulin polymerization is a well-established anticancer strategy. Several isatin analogs have been shown to disrupt microtubule dynamics.[2][3][19][20][21][22][23]

Table 3: Inhibitory Activity of Isatin Analogs on Tubulin Polymerization

| Isatin Analog | Effect on Tubulin | IC50 | Cell Line / Assay Condition | Reference |

| 5,7-dibromoisatin analog (11) | Inhibition of polymerization | Significantly better than vinblastine | Cell-free in vitro assay | [19][20][21] |

| 5,7-dibromoisatin analog (13) | Inhibition of polymerization | Significantly better than vinblastine | Cell-free in vitro assay | [19][20][21] |

| 1H-1,2,3-triazole-tethered curcumin-isatin hybrid (20) | Inhibition of polymerization | IC50: 1.2 µM | HCT-116 cells | [22] |

| Triazole-tethered isatin–coumarin hybrids | Inhibition of polymerization | IC50: ~1–5 μM | - | [3] |

Other Therapeutic Targets

Isatin analogs have also shown inhibitory activity against a range of other targets, including viral enzymes, monoamine oxidases, and proteases.

Table 4: Diverse Therapeutic Targets of Isatin Analogs

| Isatin Analog | Target | Pharmacological Activity | Reference |

| N-methyl isatin β-thiosemicarbazone (Me-IBT) | Rous sarcoma virus RNA-dependent DNA polymerase | Antiviral | [10] |

| Isatin derivatives | SARS-CoV main protease | Antiviral | [24] |

| 4-Chloroisatin (1b) | Monoamine Oxidase-A (MAO-A) | Neuroprotective | [25] |

| 5-Bromoisatin (1f) | Monoamine Oxidase-B (MAO-B) | Neuroprotective | [25] |

| Isatin-based inhibitors | Human rhinovirus 3C protease | Antiviral | [10] |

| Isatin sulfonamides | Candida spp. β-carbonic anhydrases | Antifungal | [26] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of isatin analogs.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of isatin analogs against a specific protein kinase.

Methodology:

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, isatin analog stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare serial dilutions of the isatin analog in the appropriate solvent. b. In a 96-well plate, add the kinase, the specific substrate, and the isatin analog at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature for a defined period (e.g., 30 minutes at 30°C). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the phosphorylation of the substrate. f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Caspase-3/7 Activity Assay

Objective: To measure the inhibitory effect of isatin analogs on the activity of executioner caspases.

Methodology:

-

Reagents and Materials: Recombinant human caspase-3 or -7, a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC), isatin analog stock solution, and an assay buffer.

-

Procedure: a. Prepare serial dilutions of the isatin analog. b. In a black 96-well plate, add the recombinant caspase and the isatin analog at various concentrations. c. Pre-incubate to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the caspase releases a fluorescent molecule. f. Determine the rate of the reaction and calculate the IC50 or Ki value for the inhibitor.

Tubulin Polymerization Assay

Objective: To assess the effect of isatin analogs on the in vitro polymerization of tubulin.

Methodology:

-

Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer, a fluorescence-based tubulin polymerization assay kit, and the isatin analog.

-

Procedure: a. Prepare solutions of the isatin analog at different concentrations. b. In a 96-well plate, mix the tubulin protein with the polymerization buffer containing GTP and the isatin analog. c. Incubate the plate at 37°C to induce tubulin polymerization. d. Monitor the change in fluorescence over time. The incorporation of a fluorescent reporter into the growing microtubules allows for the real-time measurement of polymerization. e. Compare the polymerization curves of the samples treated with the isatin analog to those of a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., vinblastine for polymerization inhibition).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of isatin analogs on cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the isatin analog for a specific duration (e.g., 48 or 72 hours). c. Add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product. d. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanistic Diagrams

Isatin analogs modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Caption: Inhibition of the Akt signaling pathway by isatin analogs.

Caption: Induction of apoptosis via inhibition of executioner caspases by isatin sulfonamides.

Caption: Experimental workflow for assessing tubulin polymerization inhibition.

Conclusion and Future Directions

Isatin and its analogs represent a highly valuable and versatile class of compounds with a wide array of therapeutic targets. Their ability to inhibit key enzymes such as protein kinases, caspases, and tubulin polymerization underscores their potential in the development of novel therapies for cancer, inflammatory disorders, and infectious diseases. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on the following areas:

-

Structure-Activity Relationship (SAR) Studies: Continued optimization of the isatin scaffold to enhance potency and selectivity for specific targets.

-

Mechanism of Action Studies: Deeper investigation into the downstream effects of target inhibition and the interplay between different signaling pathways.

-

In Vivo Efficacy and Pharmacokinetics: Translation of promising in vitro results into preclinical animal models to assess efficacy, safety, and pharmacokinetic profiles.

-

Combination Therapies: Exploring the synergistic effects of isatin analogs with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of isatin chemistry and biology holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. dovepress.com [dovepress.com]

- 8. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 10. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 16. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The evaluation of isatin analogues as inhibitors of monoamine oxidase | Semantic Scholar [semanticscholar.org]

- 26. Isatin analogs as novel inhibitors of Candida spp. β-carbonic anhydrase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 1-(4-fluorobenzyl)-1H-indole-2,3-dione: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-fluorobenzyl)-1H-indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry. While direct and extensive research on the specific molecular mechanism of this particular compound is emerging, this guide synthesizes the current understanding based on the well-established bioactivity of the broader class of fluorinated and N-benzylated isatin derivatives. The primary proposed mechanisms of action revolve around the induction of programmed cell death—apoptosis and potentially necroptosis—and the inhibition of key enzymes such as carboxylesterases. This document provides a comprehensive overview of these hypothesized mechanisms, supported by quantitative data from closely related analogs, detailed experimental protocols for investigation, and visual diagrams of the implicated signaling pathways and experimental workflows.

Introduction to this compound

This compound belongs to the isatin family of compounds, which are recognized for their wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a 4-fluorobenzyl group at the N1 position of the indole-2,3-dione core is a strategic modification intended to enhance lipophilicity and potentially modulate the compound's interaction with biological targets. Isatin derivatives are known to exert their cytotoxic effects against cancer cells through various mechanisms, with the induction of apoptosis being a prominent pathway.

Proposed Core Mechanisms of Action

Based on studies of analogous fluorinated 1-benzylisatins, the primary mechanisms of action for this compound are hypothesized to be:

-

Induction of Apoptosis via the Mitochondrial Pathway: This is considered a principal anticancer mechanism for isatin derivatives. The process is believed to be initiated by the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a common consequence of treatment with bioactive isatins. This oxidative stress can damage cellular components and trigger apoptotic signaling.

-

Inhibition of Carboxylesterases (CEs): Isatins are known to be potent inhibitors of carboxylesterases, enzymes involved in the metabolism of various xenobiotics and endogenous esters. The 1,2-dione moiety of the isatin core is thought to mimic the ester chemotype, facilitating interaction with the enzyme's active site.

Apoptosis Induction and Signaling Pathway

The proposed apoptotic pathway initiated by this compound involves the intrinsic, or mitochondrial, pathway. This is characterized by changes in the inner mitochondrial membrane, leading to the formation of the apoptosome and the activation of caspase cascades.

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Quantitative Data for Related Isatin Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of other relevant isatin derivatives against various cancer cell lines, providing a comparative context for its potential potency.

| Compound Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) |

| Isatin-Pyrrole Derivative | Compound 6 (nitro group at C-5 and N-methyl) | HepG2 | 0.47 |

| Multi-substituted Isatin Derivative | Compound 4l | HepG2 | 3.20 |

| Multi-substituted Isatin Derivative | Compound 4l | HT-29 | 4.17 |

| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | A549 | 7.3 |

| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | HCT-116 | 2.6 |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required. The following are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Measurement of Intracellular ROS: DCFDA Assay

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

-

Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Cell Loading: Seed cells in a black, clear-bottom 96-well plate. After treatment with the compound for a specified time, incubate the cells with DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

The Discovery and Enduring Legacy of Isatin: A Technical Guide

An In-depth Exploration of the Discovery, History, Synthesis, and Biological Significance of 1H-indole-2,3-dione for Researchers, Scientists, and Drug Development Professionals.

Introduction

Isatin (1H-indole-2,3-dione), a fascinating and versatile heterocyclic compound, has captivated chemists and pharmacologists for over a century and a half. First isolated in the mid-19th century, its unique structural features, combining an aromatic ring with a five-membered ring containing both a ketone and a γ-lactam moiety, bestow upon it a remarkable reactivity profile. This has rendered isatin a privileged scaffold in organic synthesis and a cornerstone in the development of a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of isatin, its key physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its role in significant biological pathways.

The Dawn of Isatin: A Historical Perspective

The story of isatin begins in 1840, when the German chemist Otto Linné Erdmann and the French chemist Auguste Laurent independently reported its isolation.[1][2] Their pioneering work involved the oxidation of the well-known blue dye, indigo, using nitric acid and chromic acids.[1][2][3] This process yielded vibrant orange-red monoclinic crystals, a new substance they named isatin.[2][3] The elucidation of its correct chemical structure was later attributed to Kekulé.[2]

Initially regarded as a mere laboratory curiosity, the synthetic utility and biological potential of isatin and its derivatives began to be recognized over time. Researchers discovered that isatin is not just a synthetic artifact but also occurs in nature. It has been identified in plants of the genus Isatis, Couroupita guianensis, and even in humans as a metabolic derivative of adrenaline.[1][2] This natural occurrence hinted at its potential physiological roles and spurred further investigation into its biological activities.

Physicochemical and Spectroscopic Profile of Isatin

A thorough understanding of a molecule's properties is fundamental to its application in research and development. The key physicochemical and spectroscopic data for isatin are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of Isatin

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molar Mass | 147.13 g/mol | [1] |

| Appearance | Orange-red solid | [1] |

| Melting Point | 200-204 °C (392-399 °F; 473-477 K) | [1][4] |

| CAS Number | 91-56-5 | [1] |

Table 2: Spectroscopic Data for Isatin

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3190 (N-H stretch), ~1740 (C=O stretch), ~1620 (C=O stretch) | [4] |

| ¹H NMR Spectroscopy (DMSO-d₆, δ in ppm) | ~11.0 (s, 1H, NH), ~7.6 (m, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H) | [4] |

| ¹³C NMR Spectroscopy (DMSO-d₆, δ in ppm) | ~184.6, ~159.5, ~150.9, ~138.5, ~124.8, ~122.9, ~117.9, ~112.4 | [4] |

Key Synthetic Methodologies: Experimental Protocols

The synthesis of isatin and its derivatives has been a subject of extensive research, leading to the development of several named reactions. The following sections provide detailed experimental protocols for three of the most established methods.

Logical Workflow for Isatin Synthesis

The general approach to synthesizing the isatin core often involves the construction of an intermediate followed by cyclization. This can be visualized as a logical workflow.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is one of the oldest and most straightforward methods for preparing isatin, typically providing good yields.[1]

Experimental Protocol:

-

Preparation of Isonitrosoacetanilide:

-

In a 5 L round-bottomed flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.

-

To this solution, add 1300 g of crystallized sodium sulfate.

-

Separately, prepare a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water, and add 51.2 g (0.52 mol) of concentrated hydrochloric acid to dissolve the aniline.

-

Add the aniline hydrochloride solution to the flask.

-

Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

-

Heat the mixture to a gentle boil and continue heating until the yellow precipitate of isonitrosoacetanilide forms. This typically takes about 45-50 minutes.

-

Cool the mixture and filter the precipitate. Wash the solid with cold water and dry. The yield of isonitrosoacetanilide is typically 68-73 g.

-

-

Cyclization to Isatin:

-

In a 1 L round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50 °C.

-

Gradually add 75 g (0.46 mol) of dry isonitrosoacetanilide, maintaining the temperature between 60-70 °C. Use external cooling to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80 °C for about 10 minutes to complete the reaction.

-

Pour the reaction mixture onto 3 kg of crushed ice.

-

After the ice has melted, filter the precipitated crude isatin. Wash the solid with cold water until the washings are no longer acidic.

-

The yield of crude isatin is typically 50-55 g (>75%).[2]

-

Stolle Isatin Synthesis

The Stolle synthesis is a versatile method, particularly for N-substituted isatins.

Experimental Protocol:

-

Formation of the Chlorooxalylanilide Intermediate:

-

In a fume hood, dissolve the desired N-substituted aniline (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.

-

-

Lewis Acid-Catalyzed Cyclization:

-

Dissolve the crude chlorooxalylanilide in an anhydrous solvent (e.g., carbon disulfide or dichloromethane).

-

Add a Lewis acid, such as aluminum chloride or boron trifluoride etherate (1.2 equivalents), portion-wise at room temperature.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the N-substituted isatin.

-

Gassman Isatin Synthesis

The Gassman synthesis provides a route to substituted isatins through a 3-methylthio-2-oxindole intermediate, with yields reported to be in the range of 40-81%.[2]

Experimental Protocol:

-

Formation of the 3-Methylthio-2-oxindole Intermediate:

-

Cool a solution of the desired aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) to -78 °C under an inert atmosphere.

-

Add tert-butyl hypochlorite (1 equivalent) dropwise, maintaining the low temperature.

-

After stirring for 30 minutes, add methylthioacetate (1.1 equivalents) dropwise.

-

Slowly add triethylamine (1.2 equivalents) and allow the reaction to warm to room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the 3-methylthio-2-oxindole.

-

-

Oxidation to Isatin:

-

Dissolve the 3-methylthio-2-oxindole (1 equivalent) in a suitable solvent mixture (e.g., methanol/water).

-

Add an oxidizing agent, such as N-chlorosuccinimide or sulfuryl chloride (2-3 equivalents), at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the substituted isatin.

-

Biological Significance and Signaling Pathways

Isatin and its derivatives exhibit a broad spectrum of biological and pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][5][6] This has made the isatin scaffold a subject of intense interest in drug discovery.

Anticancer Activity and VEGFR-2 Inhibition

A significant area of research has focused on the anticancer properties of isatin derivatives. Many of these compounds function as inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Isatin derivatives have been designed to interfere with this process by inhibiting the kinase activity of VEGFR-2.

Conclusion

From its serendipitous discovery as an oxidation product of indigo to its current status as a versatile pharmacophore, isatin has had a remarkable journey. Its rich chemistry has enabled the synthesis of a vast library of derivatives, many of which have shown significant promise in various therapeutic areas. The continued exploration of new synthetic routes and the deeper understanding of its mechanisms of action, particularly in key signaling pathways, will undoubtedly solidify isatin's position as an enduringly important scaffold in the future of drug discovery and development. This guide has provided a foundational overview for researchers and scientists, aiming to facilitate further innovation in the exciting field of isatin chemistry and biology.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of 1-benzyl-5-fluoroindoline-2,3-dione: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive structural analysis of the synthetic heterocyclic compound 1-benzyl-5-fluoroindoline-2,3-dione. Isatin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties. The introduction of a benzyl group at the N1 position and a fluorine atom at the C5 position of the indoline-2,3-dione core can significantly modulate its physicochemical properties and biological activity. This document consolidates crystallographic and spectroscopic data to elucidate the three-dimensional structure and key chemical features of the title compound. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential biological relevance in the context of anticancer drug discovery, specifically as an inhibitor of VEGFR-2 signaling.

Chemical Structure and Properties

IUPAC Name: 1-benzyl-5-fluoro-1H-indole-2,3-dione Molecular Formula: C₁₅H₁₀FNO₂ Molecular Weight: 255.24 g/mol CAS Number: 366799-82-8

Synthesis

The primary route for the synthesis of 1-benzyl-5-fluoroindoline-2,3-dione is through the N-alkylation of 5-fluoroisatin with benzyl chloride. A highly efficient method utilizes microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted N-Alkylation

Materials:

-

5-fluoroisatin

-

Benzyl chloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, combine 5-fluoroisatin (1.0 eq), benzyl chloride (1.1 eq), and DBU (1.1 eq) in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120°C for 25 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a dark red solid.

-

Collect the solid by filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield 1-benzyl-5-fluoroindoline-2,3-dione.

Workflow for Microwave-Assisted Synthesis

Caption: Microwave-assisted synthesis workflow.

Structural Analysis

Crystallographic Data

The solid-state structure of 1-benzyl-5-fluoroindoline-2,3-dione has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system, and the key parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P1c1 |

| a (Å) | 6.6616 |

| b (Å) | 4.8577 |

| c (Å) | 19.099 |

| β (°) | 99.821 |

| Volume (ų) | 605.7 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.558 |

| R-factor | 0.0877 |

| Dihedral Angle (Isatin-Benzyl) | 76.82° |

Table 1: Crystallographic data for 1-benzyl-5-fluoroindoline-2,3-dione.

The isatin core is nearly planar, and the benzyl ring is oriented at a significant dihedral angle relative to this plane. This twisted conformation is a common feature in N-benzylisatin derivatives.

Spectroscopic Data

The structural features of 1-benzyl-5-fluoroindoline-2,3-dione are further confirmed by various spectroscopic techniques. Due to the limited availability of complete spectral data for the title compound, representative data from its precursors, 5-fluoroisatin and N-benzylisatin, are also provided for comparative analysis.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

¹H NMR Data (DMSO-d₆, 500 MHz):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 7.84-7.87 | m | 2H | Aromatic-H |

| 7.63-7.65 | m | 2H | Aromatic-H |

| 6.08 | s | 1H | Aromatic-H (Isatin) |

| 5.37 | s | 2H | -CH₂- (Benzyl) |

Table 2: Partial ¹H NMR data for 1-benzyl-5-fluoroindoline-2,3-dione.

Representative ¹³C NMR Data (from N-benzylisatin and 5-fluoroisatin):

| Compound | Carbonyl (C=O) | Aromatic/Olefinic | Aliphatic (-CH₂-) |

| N-benzylisatin | ~183, ~158 | ~150, 138-110 | ~43 |

| 5-fluoroisatin | ~182, ~158 | ~160-110 (C-F coupling) | - |

Table 3: Representative ¹³C NMR chemical shift ranges for N-benzylisatin and 5-fluoroisatin.

Experimental Protocol: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2800 | Weak | Aliphatic C-H stretch |

| ~1740-1720 | Strong | C=O stretch (ketone) |

| ~1700-1680 | Strong | C=O stretch (amide) |

| ~1600-1450 | Medium | C=C stretch (aromatic) |

| ~1200-1100 | Strong | C-F stretch |

Table 4: Predicted characteristic IR absorption bands for 1-benzyl-5-fluoroindoline-2,3-dione.

Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent and infused into the instrument.

Expected Fragmentation Pattern: The molecular ion peak [M+H]⁺ would be expected at m/z 256.2. Key fragmentation would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the isatin core.

Biological Relevance and Signaling Pathways

Isatin derivatives have garnered significant interest as potential anticancer agents. One of the key mechanisms of action for many isatin-based compounds is the inhibition of protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Isatin derivatives can competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways.

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Inhibition of VEGFR-2 signaling by isatin derivatives.

Conclusion

1-benzyl-5-fluoroindoline-2,3-dione is a synthetically accessible isatin derivative with well-defined structural features. The combination of crystallographic and spectroscopic data provides a clear picture of its molecular architecture. The known biological activities of related isatin compounds, particularly as VEGFR-2 inhibitors, highlight the potential of this molecule as a scaffold for the development of novel anticancer therapeutics. Further investigation into its biological properties and structure-activity relationships is warranted. This guide provides the foundational structural information and experimental context to facilitate such research endeavors.

In Vitro Evaluation of Novel Isatin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is recognized as a privileged heterocyclic scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the standard in vitro methodologies employed to evaluate novel isatin analogs for various therapeutic applications, with a primary focus on anticancer and antimicrobial activities. It includes detailed experimental protocols, structured data presentation, and visualizations of key workflows and signaling pathways to aid researchers in the design and execution of their screening programs.

Introduction: The Isatin Scaffold

Isatin is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources.[1] Its unique structural features, including a fused aromatic ring and a reactive keto group, make it an ideal starting point for chemical modification and the development of new therapeutic agents.[2] Isatin derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[3] Several isatin-based compounds have progressed to clinical trials, with some, like Sunitinib (an inhibitor of receptor tyrosine kinases), receiving approval for clinical use in oncology.[4] The versatility of the isatin core allows for the synthesis of large libraries of analogs, necessitating robust and efficient in vitro screening funnels to identify promising lead candidates.[1][2]

General Workflow for In Vitro Screening

The initial evaluation of novel isatin analogs typically follows a hierarchical screening process. This workflow begins with broad primary assays to assess general activity and cytotoxicity, followed by more specific secondary and mechanistic assays to elucidate the mode of action for promising compounds.

References

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Alkylation of Isatin with 4-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the N-alkylation of isatin using 4-fluorobenzyl bromide, a key reaction in the synthesis of various biologically active compounds. N-substituted isatins are versatile precursors for a wide range of heterocyclic compounds and have shown significant potential in drug discovery, exhibiting activities such as anticancer, antiviral, and enzyme inhibition.[1]